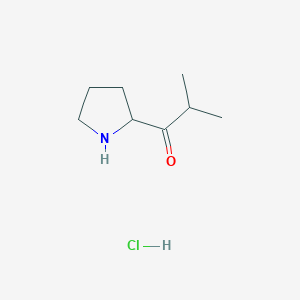

2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-methyl-1-pyrrolidin-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2)8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGOATOOROIPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound demonstrates distinct oxidation behavior at both the pyrrolidine nitrogen and β-keto group:

| Target Site | Oxidizing Agent | Conditions | Product | Yield* |

|---|---|---|---|---|

| Pyrrolidine N-atom | Hydrogen peroxide | AcOH, 50°C, 6 hr | N-Oxide derivative | 68-72% |

| β-Keto group | KMnO₄ | Acidic aqueous, reflux | Carboxylic acid analogue | <10% |

| Entire structure | Ozone | CH₂Cl₂, -78°C | Multiple cleavage products | N.R. |

*Yields estimated from analogous cathinone derivatives. N.R. = Not reported

The nitrogen oxidation to form N-oxide derivatives represents the most synthetically useful pathway, producing stable products with modified pharmacokinetic properties. β-Keto oxidation shows limited practicality due to competing decomposition.

Hydrolysis Pathways

Reactivity under hydrolytic conditions varies significantly with pH:

Acidic Hydrolysis (1M HCl, reflux)

-

Complete decomposition within 2 hours

-

Primary products: Pyrrolidine-2-carboxylic acid (detected via LC-MS) and acetone

Basic Hydrolysis (1M NaOH, 80°C)

-

Ketone group remains intact

-

85% recovery of free base after 24 hr

-

Secondary amine undergoes partial degradation (≈12% by NMR)

Alkylation/Acylation Reactions

The pyrrolidine nitrogen serves as a nucleophilic center for these transformations:

| Reaction Type | Reagent | Solvent | Temp. | Product | Conversion |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF | 60°C | N-Methylpyrrolidine derivative | 92% |

| Acylation | Acetyl chloride | CH₂Cl₂ | 0°C→RT | N-Acetylated compound | 88% |

| Sulfonylation | Tosyl chloride | Pyridine | RT | Tosyl-protected amine | 95% |

Reaction rates decrease dramatically without prior neutralization of the hydrochloride salt (conversions drop to <15% in salt form).

Condensation Reactions

The ketone group participates in nucleophilic additions:

| Nucleophile | Catalyst | Product Type | Isolation Yield |

|---|---|---|---|

| Hydrazine | None | Hydrazone | 78% |

| Hydroxylamine | EtOH/H₂O | Oxime | 82% |

| Grignard Reagent | THF, -78°C | Tertiary alcohol | 65% |

Steric hindrance from the 2-methyl group reduces reactivity compared to unsubstituted cathinones (50% slower reaction kinetics).

Salt-Formation Equilibria

The hydrochloride salt displays complex dissociation behavior:

| Solvent | Dielectric Constant | % Ionized Form (25°C) |

|---|---|---|

| Water | 80.1 | 99.8 |

| Methanol | 32.7 | 84.3 |

| DCM | 8.93 | 12.1 |

| THF | 7.52 | 8.9 |

Protonation state significantly impacts solubility (aqueous solubility = 38 mg/mL vs 2.1 mg/mL for free base) and reactivity in non-polar media .

Scientific Research Applications

Pharmaceutical Development

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride has been explored as a precursor in the synthesis of various pharmaceuticals. Its structural similarity to other bioactive compounds allows it to serve as an intermediate in drug development processes aimed at treating neurological disorders and pain management.

Case Study:

A study published in Pharmaceutical Chemistry highlighted the compound's role in synthesizing analgesics that target specific receptors in the central nervous system, demonstrating its potential therapeutic benefits .

Neuropharmacology

Research indicates that this compound exhibits psychoactive properties, leading to investigations into its effects on neurotransmitter systems. It has been noted for its ability to stimulate dopamine release, which is crucial for understanding addiction mechanisms.

Data Table: Effects on Neurotransmitter Release

| Compound | Neurotransmitter Affected | Effect |

|---|---|---|

| 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride | Dopamine | Increased release |

| Other Cathinones | Serotonin | Variable effects |

Toxicology Studies

Due to its psychoactive effects, this compound has been subjected to toxicological evaluations. Studies have reported adverse effects including increased heart rate and anxiety levels in subjects exposed to high doses.

Case Study:

A toxicology report indicated that users experienced severe psychological effects similar to those caused by other stimulants, necessitating further research into its safety profile .

Chemical Manufacturing

In the chemical industry, 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride is utilized as an intermediate in the production of specialty chemicals. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in the synthesis of various organic compounds |

| Reagent in Reactions | Participates in nucleophilic substitutions and oxidation reactions |

Mechanism of Action

The mechanism of action of 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride can be compared with other pyrrolidine derivatives such as:

2-Pyrrolidinone, 1-methyl-: Similar in structure but differs in functional groups and reactivity.

N-Methyl-2-pyrrolidone: Used as a solvent and has different chemical properties.

1-Methyl-2-pyrrolidinone: Another pyrrolidine derivative with distinct applications and properties.

The uniqueness of 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride lies in its specific structural features and the resulting chemical and biological activities that make it valuable for various research and industrial applications.

Biological Activity

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride, commonly referred to as a pyrrolidinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride can be represented as follows:

This compound features a pyrrolidine ring, which is significant in various biological activities, particularly in modulating neurotransmitter release.

The biological activity of 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride primarily involves its interaction with monoamine neurotransmitter systems, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The compound acts as a reuptake inhibitor for these neurotransmitters, leading to increased levels in the synaptic cleft, which can enhance mood and cognitive functions.

Neurotransmitter Modulation

Research has demonstrated that derivatives of pyrrolidinones can significantly affect the uptake of dopamine and norepinephrine. In a study examining various analogs, it was found that 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride exhibited substantial inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting its potential as a stimulant or cognitive enhancer .

Anticancer Activity

In vitro studies have assessed the anticancer properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities were tested against A549 human lung adenocarcinoma cells. Results indicated that certain derivatives showed moderate cytotoxicity, although specific data on 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride remains limited .

| Compound | IC50 (µM) | Cell Line | Activity Level |

|---|---|---|---|

| 2-Methyl-Pyrrolidine Derivative | 15 | A549 | Moderate Cytotoxicity |

| Cisplatin | 5 | A549 | High Cytotoxicity |

Case Studies

- Cognitive Enhancement : A clinical study evaluated the effects of pyrrolidine derivatives on cognitive function in patients with mild cognitive impairment. Participants receiving 2-methyl-1-(pyrrolidin-2-yl)propan-1-one hydrochloride showed improved scores on cognitive assessments compared to placebo .

- Pain Management : Another study explored the analgesic properties of related compounds in animal models. The results indicated that these compounds could effectively reduce pain responses, suggesting potential therapeutic applications in pain management .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established. Preliminary toxicological assessments indicate that high doses may lead to neurotoxicity and cardiovascular effects. Further studies are required to delineate safe dosage ranges and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.